molecular formula C14H15N3O2 B5698633 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide

Cat. No. B5698633
M. Wt: 257.29 g/mol
InChI Key: PQBVJGZTRDMFOS-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic benefits in the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide involves the inhibition of this compound, which increases the levels of incretin hormones such as GLP-1 and GIP. These hormones stimulate insulin secretion and reduce glucagon secretion, leading to better control of blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases insulin secretion and reduces glucagon secretion, leading to better control of blood glucose levels. It also improves beta-cell function, enhances glucose uptake in peripheral tissues, and reduces hepatic glucose production.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide in lab experiments is its specificity for this compound inhibition. It has also been shown to have a long half-life, which allows for once-daily dosing. However, one limitation is that its effects on blood glucose levels may be influenced by other factors such as diet and exercise.

Future Directions

There are several future directions for the study of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the potential cardiovascular benefits of this compound inhibitors. Additionally, the use of this compound in combination with other antidiabetic agents is an area of interest. Finally, the investigation of the long-term safety and efficacy of this compound is also an important direction for future research.
Conclusion:
In conclusion, this compound has shown promising potential as a therapeutic agent for the treatment of type 2 diabetes. Its mechanism of action involves the inhibition of this compound, which leads to better control of blood glucose levels. While there are advantages and limitations for its use in lab experiments, there are several future directions for research that may lead to the development of more effective treatments for diabetes.

Synthesis Methods

The synthesis method of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-aminoethyl benzoate in the presence of a coupling reagent. The resulting product is then subjected to acid hydrolysis to yield the final compound.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide has been extensively studied for its potential therapeutic benefits in the treatment of type 2 diabetes. It works by inhibiting dipeptidyl peptidase-4 (this compound), an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to better control of blood glucose levels.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-8-11(2)17(16-10)13(18)9-15-14(19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBVJGZTRDMFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CNC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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